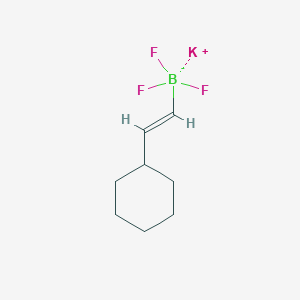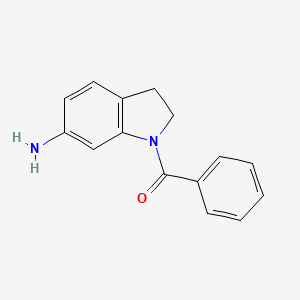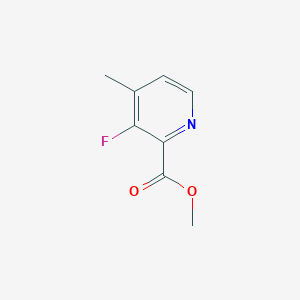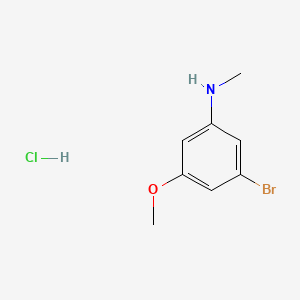![molecular formula C10H15BF3KO2 B13468065 Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[6-(methoxycarbonyl)spiro[25]octan-1-yl]boranuide is a complex organoboron compound It is known for its unique structure, which includes a spirocyclic framework and a trifluoroborate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide typically involves the reaction of a spirocyclic precursor with a boron reagent. One common method is the reaction of a spirocyclic alcohol with potassium trifluoroborate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is usually a biaryl compound, while oxidation reactions yield boronic acids or esters .
Applications De Recherche Scientifique
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide exerts its effects involves the formation of a boron-palladium complex in cross-coupling reactions. This complex facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron reagent and the subsequent transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- This compound
- This compound
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of a trifluoroborate group. This combination imparts distinct reactivity and stability to the compound, making it particularly useful in cross-coupling reactions. Compared to other boron reagents, it offers enhanced functional group tolerance and milder reaction conditions .
Propriétés
Formule moléculaire |
C10H15BF3KO2 |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
potassium;trifluoro-(6-methoxycarbonylspiro[2.5]octan-2-yl)boranuide |
InChI |
InChI=1S/C10H15BF3O2.K/c1-16-9(15)7-2-4-10(5-3-7)6-8(10)11(12,13)14;/h7-8H,2-6H2,1H3;/q-1;+1 |
Clé InChI |
FWERSLYNOGEYTB-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC12CCC(CC2)C(=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)


![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
